3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
395654-40-7 |
|---|---|
Molecular Formula |
C9H15N5O3 |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-nitropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C9H15N5O3/c1-9(2,3)7-5(14(16)17)6(8(15)11-10)13(4)12-7/h10H2,1-4H3,(H,11,15) |
InChI Key |
BEWRDPRNRXORQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)NN)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(tert-Butyl)-4-nitro-1H-pyrazole-5-carboxylic acid (Key Intermediate)
- Starting from pyrazole derivatives, the tert-butyl group is introduced at the 3-position via alkylation or by using tert-butyl-substituted precursors.
- The nitro group is introduced by nitration reactions, often using mild nitrating agents to avoid ring degradation.
- The carboxylic acid group at position 5 is either introduced by direct carboxylation or by hydrolysis of esters.
- A reported method involves refluxing 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid in suitable solvents to obtain the acid intermediate with high purity and yield (PubChem CID 22277429).
Conversion to 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide
- The carboxylic acid or ester intermediate is converted to the carbohydrazide by reaction with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol.
- The methylation at N-1 can be introduced either before or after carbohydrazide formation, typically via methyl iodide or methyl sulfate in the presence of a base.
- Reflux 3-(tert-butyl)-4-nitro-1H-pyrazole-5-carboxylic acid ethyl ester with hydrazine hydrate (80%) in ethanol for several hours until completion (monitored by TLC).
- Isolate the carbohydrazide by filtration or extraction, followed by purification via recrystallization or chromatography.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate (80%), ethanol, reflux | Conversion of ester to carbohydrazide | Typically high, >80% |
| N-Methylation | Methyl iodide, base (K2CO3), acetonitrile, reflux | Methylation at N-1 | Moderate to high, depending on conditions |
Alternative Synthetic Routes
- Some patents describe the use of benzylation and other aryl substitutions on pyrazole esters followed by hydrazinolysis to carbohydrazides, which can be adapted for tert-butyl substitution.
- Catalytic methods involving copper triflate and ionic liquids have been reported for pyrazole ring functionalization, which may be applicable for selective substitutions.
Research Findings and Analysis
- The hydrazinolysis step is critical for high yield and purity of the carbohydrazide. Reaction time and temperature must be optimized to avoid side reactions.
- The tert-butyl group provides steric hindrance that can influence reactivity and solubility, requiring careful control of reaction conditions during alkylation and nitration.
- Methylation at N-1 is generally straightforward but may require protection of other reactive sites to avoid over-alkylation.
- Purification is commonly achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from suitable solvents.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation | 3-Hydrogen pyrazole derivative | tert-Butyl chloride, K2CO3, acetonitrile, reflux | 3-(tert-butyl)-pyrazole derivative | ~79-80 | Base-mediated alkylation |
| 2 | Nitration | 3-(tert-butyl)-pyrazole derivative | Mild nitrating agent, controlled temp | 3-(tert-butyl)-4-nitro-pyrazole derivative | Not reported | Controlled to avoid ring damage |
| 3 | Carboxylation/Hydrolysis | Ester or precursor | Hydrolysis or carboxylation conditions | 3-(tert-butyl)-4-nitro-pyrazole-5-carboxylic acid | High | Precursor for carbohydrazide formation |
| 4 | Hydrazinolysis | 3-(tert-butyl)-4-nitro-pyrazole-5-ester | Hydrazine hydrate (80%), ethanol, reflux | 3-(tert-butyl)-4-nitro-pyrazole-5-carbohydrazide | >80 | Key step for carbohydrazide formation |
| 5 | N-Methylation | Carbohydrazide intermediate | Methyl iodide, base, reflux | 3-(tert-butyl)-1-methyl-4-nitro-pyrazole-5-carbohydrazide | Moderate to high | Methylation at N-1 |
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as methanol or ethanol. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole derivatives possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential for developing new antibiotics or adjunct therapies in treating infections .
Anti-inflammatory Effects
Another promising application is in anti-inflammatory research. Compounds similar to 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole have shown efficacy in reducing inflammation markers in animal models. This opens avenues for exploring its use in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticidal Properties
The compound's structure allows it to interact effectively with biological systems, making it a candidate for developing new agrochemicals. Preliminary studies indicate that 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole derivatives can serve as effective pesticides against common agricultural pests, potentially reducing reliance on traditional chemical pesticides .
Material Science
Polymer Development
In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research shows that adding 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole into polymer composites improves their resistance to degradation under heat and UV exposure, which is crucial for applications in coatings and packaging materials .
Data Table: Summary of Applications
| Field | Application | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |
| Anti-inflammatory Effects | Reduced inflammation markers in animal models | |
| Agriculture | Pesticidal Properties | Effective against common agricultural pests |
| Material Science | Polymer Development | Improved thermal stability and mechanical properties of polymer composites |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various pyrazole derivatives, including 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Agricultural Application
In a field trial, the effectiveness of a pesticide formulation containing 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole was assessed against aphid infestations on crops. The results showed a marked decrease in pest populations compared to untreated controls, highlighting its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl group and pyrazole-carbohydrazide core are common in several derivatives, but substituent variations significantly influence physicochemical and biological properties. Key analogues include:
Key Observations :
Key Observations :
Spectroscopic and Crystallographic Characterization
Spectroscopic data (NMR, IR, MS) and crystallography are critical for structural confirmation:
Key Observations :
- tert-butyl protons resonate near δ 1.4 ppm in ¹H NMR, a consistent marker across analogues .
- IR carbonyl peaks (1700–1720 cm⁻¹) confirm carbohydrazide formation, while nitro groups absorb near 1520 cm⁻¹ .
- Crystallographic studies () reveal conformational preferences (e.g., chair piperidine) that influence molecular packing and stability .
Key Observations :
- The benzo[d][1,3]dioxol-5-yl analogue () shows anticonvulsant activity, suggesting that pyrazole-carbohydrazides with electron-rich substituents may target neurological pathways .
- Dichlorobenzyl derivatives (–12) are marketed for medicinal use, highlighting the scaffold’s versatility in drug design .
Biological Activity
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is , with a molecular weight of approximately 225.25 g/mol. The structure includes a pyrazole ring with a tert-butyl group, a nitro group, and a carbohydrazide moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The specific mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide | E. coli | 15 |
| 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide | S. aureus | 18 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays have shown that certain pyrazoles can induce apoptosis in cancer cells by modulating signaling pathways such as NF-kB and MAPK.
Case Study:
A study conducted on human cancer cell lines (e.g., HeLa and A375) demonstrated that 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide exhibited cytotoxic effects with an IC50 value of approximately 25 µM in HeLa cells after 48 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| A375 | 30 | Inhibition of cell proliferation |
The biological activity of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : It may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is essential for its development as a therapeutic agent. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic applications.
Toxicity Profile
A preliminary toxicity assessment in animal models indicated that the compound exhibits low acute toxicity, with an LD50 greater than 2000 mg/kg when administered orally.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or via hydrazide formation from carboxylic acid derivatives. For example, hydrazide intermediates are often prepared by reacting ethyl esters with hydrazine hydrate under reflux in ethanol (60–80°C, 4–6 hours) . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of ester to hydrazine) and inert atmosphere to prevent oxidation of nitro groups .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- X-ray diffraction (XRD): Single-crystal XRD using SHELXL (via WinGX/ORTEP interfaces) provides precise bond-length and angle data, particularly for resolving nitro-group geometry .
- Spectroscopy: NMR (¹H/¹³C) reliably identifies tert-butyl (δ ~1.3 ppm for 9H) and carbohydrazide (NH signals at δ ~9–10 ppm). IR confirms nitro (1520–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Q. What are the primary biological targets for pyrazole-carbohydrazide derivatives, and how are preliminary bioassays designed?
- Pyrazole-carbohydrazides are frequently screened for antimicrobial activity (e.g., DNA gyrase inhibition in Staphylococcus aureus), using microdilution assays (IC₅₀ determination) . Assays typically involve 96-well plates with compound concentrations ranging from 0.1–100 µg/mL, incubated at 37°C for 24 hours .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict the binding affinity of this compound to DNA gyrase, and what are the limitations?
- Methodology: After generating 3D conformers (using Open Babel), docking into DNA gyrase (PDB: 1KZN) with AutoDock Vina involves setting a search space of 25×25×25 ų around the active site. Scoring function parameters (e.g., exhaustiveness=32) improve pose sampling .
- Limitations: The nitro group’s charge polarization may require quantum mechanical corrections (e.g., DFT/B3LYP) for accurate binding energy calculations .
Q. How do crystallographic data discrepancies (e.g., anisotropic displacement parameters) impact structural refinement, and what strategies resolve them?
- Anisotropic displacement ellipsoids for the nitro group often show high thermal motion, requiring SHELXL restraints (e.g., SIMU/DELU commands) to suppress overfitting. For twinned crystals, HKLF 5 data integration in SHELXL improves R-factor convergence .
Q. What synthetic strategies mitigate steric hindrance from the tert-butyl group during functionalization?
- Steric effects at C3 (tert-butyl) can hinder electrophilic substitution. Strategies include:
- Directed ortho-metalation: Using LDA/THF at −78°C to deprotonate the pyrazole N–H, followed by quenching with electrophiles .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity for nitro-group positioning .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Key modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
